molecular formula C15H18O5 B1624304 Diethyl 2-(2-phenylacetyl)propanedioate CAS No. 20320-59-6

Diethyl 2-(2-phenylacetyl)propanedioate

Cat. No. B1624304
CAS RN: 20320-59-6
M. Wt: 278.3 g/mol
InChI Key: ZASPDQDIPTZTQQ-UHFFFAOYSA-N
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Description

Diethyl 2-(2-phenylacetyl)propanedioate is a chemical compound with the molecular formula C15H18O5 . It contains two ester groups and is commonly used as an intermediate in organic synthesis. The compound exhibits hydrophobic properties due to the presence of the ethyl acetate groups, making it sparingly soluble in water but readily soluble in organic solvents such as ethanol, ether, and benzene .


Synthesis Analysis

  • Product Isolation : After the reaction, cool the mixture and add water to separate the oil layer. Evaporate the ether under reduced pressure to obtain Diethyl 2-(2-phenylacetyl)propanedioate .

Molecular Structure Analysis

The compound’s structure consists of a central propanedioic acid core with two ethyl ester groups attached. The phenylacetyl group is linked to one of the ester moieties. The molecular weight is approximately 278.3 g/mol .


Chemical Reactions Analysis

  • Acid-Catalyzed Hydrolysis : Further hydrolysis using acid catalysts yields propanedioic acid and, subsequently, phenylacetic acid and Diethyl 2-(2-phenylacetyl)propanedioate .

Physical And Chemical Properties Analysis

  • Solubility : Sparingly soluble in water, but well-soluble in organic solvents .

properties

IUPAC Name

diethyl 2-(2-phenylacetyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-3-19-14(17)13(15(18)20-4-2)12(16)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASPDQDIPTZTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447383
Record name Diethyl (phenylacetyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2-phenylacetyl)propanedioate

CAS RN

20320-59-6
Record name Diethyl (phenylacetyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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